Hh-Ag1.5 vs. SAG1.3 and Purmorphamine: SMO Binding Affinity (Ki) Determined by Radioligand Competition
In head-to-head radioligand competition binding assays using membranes from SMO-overexpressing cells, Hh-Ag1.5 (SAG1.5) demonstrates approximately 2-fold higher high-affinity binding (Ki = 0.5 nM) compared to its parent compound SAG1.3 (Ki = 1.0 nM) when competed against [³H]SAG-1.3, and similarly superior low-affinity binding (Ki = 2.3 nM vs. 3.7 nM) when competed against [³H]Cyclopamine [1]. Purmorphamine, by contrast, shows negligible binding in both assays (Ki >10,000 nM), representing a >20,000-fold affinity deficit relative to Hh-Ag1.5 [1].
| Evidence Dimension | SMO binding affinity (Ki, high-affinity site) |
|---|---|
| Target Compound Data | Hh-Ag1.5 (SAG1.5): Ki = 0.5 ± 0.2 nM vs [³H]SAG-1.3; Ki = 2.3 ± 0.8 nM vs [³H]Cyclopamine |
| Comparator Or Baseline | SAG1.3: Ki = 1.0 ± 0.3 nM vs [³H]SAG-1.3; Ki = 3.7 ± 1.1 nM vs [³H]Cyclopamine. Purmorphamine: Ki >10,000 nM (both radioligands) |
| Quantified Difference | Hh-Ag1.5 vs. SAG1.3: ~2-fold higher affinity. Hh-Ag1.5 vs. Purmorphamine: >20,000-fold higher affinity |
| Conditions | Competition radioligand binding assay using membranes from SMO-expressing cells; [³H]SAG-1.3 and [³H]Cyclopamine as radioligands |
Why This Matters
Procurement of Hh-Ag1.5 ensures the highest available SMO binding affinity in the chlorobenzothiophene class, enabling robust target engagement at lower concentrations and reducing compound consumption in dose-response studies.
- [1] Rominger CM, Bee WT, Copeland RA, et al. Evidence for Allosteric Interactions of Antagonist Binding to the Smoothened Receptor. J Pharmacol Exp Ther. 2009;329(3):995-1005. Table 1. View Source
